2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
Overview
Description
2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one is a complex organic compound characterized by its unique spiro structure. This compound contains 46 bonds, including 29 non-hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 1 amidine derivative, 1 tertiary amine (aromatic), and 1 ether (aliphatic) . The molecular formula of this compound is C20H17ClN2O2, and it consists of 42 atoms: 17 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .
Preparation Methods
The synthesis of 2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one involves multiple steps, typically starting with the formation of the isoquinoline and quinazoline rings. The spiro linkage is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one can be compared with other similar compounds, such as:
Spiro[isoquinoline-quinazoline] derivatives: These compounds share a similar spiro structure and may have comparable chemical and biological properties.
Chlorinated isoquinoline derivatives: These compounds contain a chlorine atom and an isoquinoline ring, similar to 2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one.
Quinazoline derivatives: These compounds contain a quinazoline ring and may have similar chemical reactivity and biological activities.
The uniqueness of 2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one lies in its specific spiro structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chlorospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-5-6-15-17(11-14)23-12-13-3-1-2-4-16(13)20(7-9-25-10-8-20)19(23)22-18(15)24/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXMBZNJKUOYBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3CN4C2=NC(=O)C5=C4C=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.